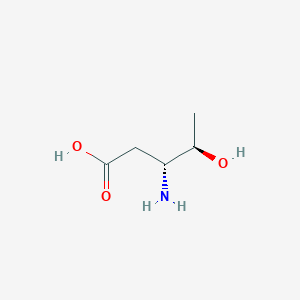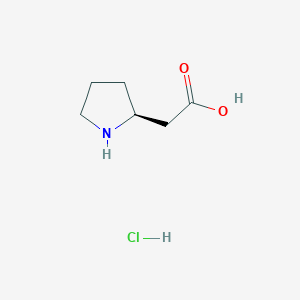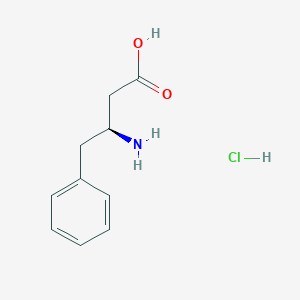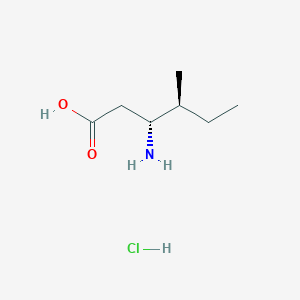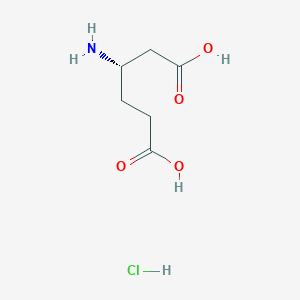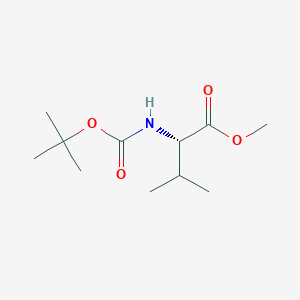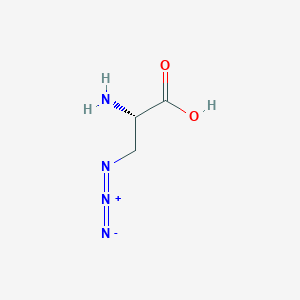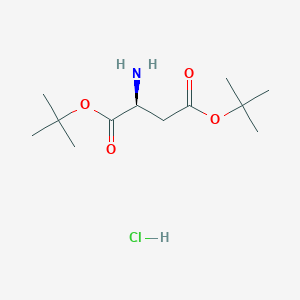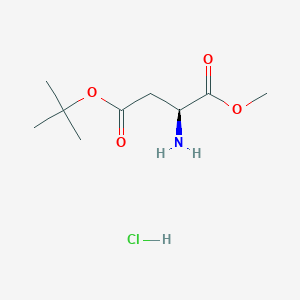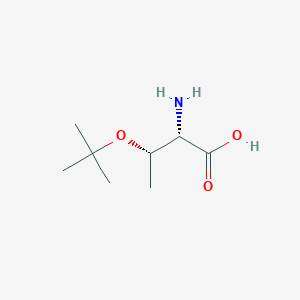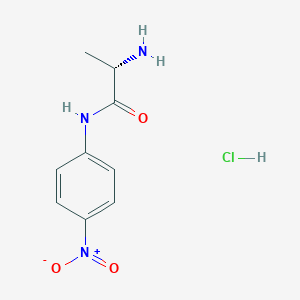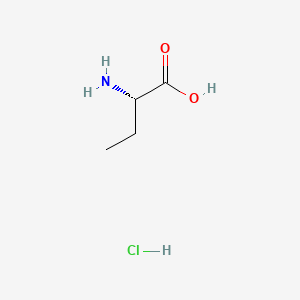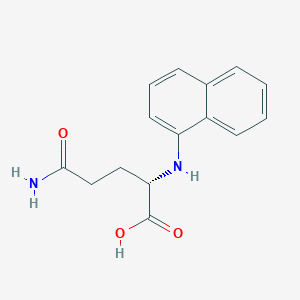
L-Glutamic acid gamma-(alpha-naphthylamide)
Übersicht
Beschreibung
L-Glutamic acid gamma-(alpha-naphthylamide) is a chemical compound with the empirical formula C15H16N2O3 . It is often used in biochemical research .
Molecular Structure Analysis
The molecular structure of L-Glutamic acid gamma-(alpha-naphthylamide) is represented by the SMILES stringO.N [C@@H] (CCC (=O)Nc1cccc2ccccc12)C (O)=O . Its molecular weight is 290.31 . Physical And Chemical Properties Analysis
L-Glutamic acid gamma-(alpha-naphthylamide) is a powder that is soluble in 1 N NaOH and ethanol (1:1) at a concentration of 50 mg/mL, yielding a clear, colorless to orange solution . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Specificity and Inhibition of Gamma-glutamyl Transpeptidase
Gamma-glutamyl transpeptidase activity in guinea pig intestine shows specificity towards different substrates, with variations observed in ontogenetic development. A mixture of L-serine and borate can inhibit this enzyme's activity, impacting the accumulation of naphthylamine and 14C-substances in intestine slices incubated with gamma-L-14C-glutamyl-alpha-naphthylamide. This finding suggests potential applications in studying enzymatic activity and inhibitor efficacy within biological systems (Sobiech & Szewczuk, 1976).
Glutamate Racemase Inhibition
Research into glutamate racemase, which catalyzes the conversion between D and L-glutamate, has identified gamma-2-naphthylmethyl-D-glutamate as a potent inhibitor. This has implications for antibacterial drug design, with structural analysis revealing how the inhibitor interacts with the enzyme. The study provides a basis for developing new drugs targeting bacterial cell wall synthesis (Kim et al., 2007).
Poly(glutamic Acid) in Biomedical Applications
Poly(glutamic acid) (PGA), including its gamma form, has been extensively reviewed for its biomedical applications. Due to its water solubility, biodegradability, and non-toxicity, PGA is suitable for drug delivery carriers, biological adhesives, and other biomedical materials. This research highlights the versatility and potential of PGA in medical and environmental applications (Shih, Van, & Shen, 2004).
Fluorometric Assay of Serum Gamma-glutamyltransferase
A fluorometric method for measuring serum gamma-glutamyltransferase activity uses N-gamma-L-Glutamyl-alpha-naphthylamide as a substrate. This technique allows for the enzymatic activity measurement in solution and on semi-solid surfaces, demonstrating the substrate's utility in biochemical assays (Rietz & Guilbault, 1975).
Microbial Synthesis of Poly-γ-Glutamic Acid
Research on poly-γ-glutamic acid (γ-PGA), a biopolymer produced by various Bacillus strains, underscores its industrial and medical significance. γ-PGA's biocompatibility and non-toxic properties make it a candidate for numerous applications, including food, medical, and wastewater treatment. Genetic engineering and optimization strategies are discussed to enhance γ-PGA production and tailor its properties for specific applications (Luo et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(naphthalen-1-ylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-12(15(19)20)8-9-14(18)17-13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9,16H2,(H,17,18)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGFVABMAJFJDJ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001706 | |
| Record name | 5-Hydroxy-5-[(naphthalen-1-yl)imino]norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic acid gamma-(alpha-naphthylamide) | |
CAS RN |
28401-75-4, 81012-91-1 | |
| Record name | N-1-Naphthalenyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28401-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-5-[(naphthalen-1-yl)imino]norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-1-naphthyl-l-glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)
